molecular formula C30H50NO3 B026405 25-Doxylcholesterol CAS No. 109024-15-9

25-Doxylcholesterol

Cat. No.: B026405
CAS No.: 109024-15-9
M. Wt: 472.7 g/mol
InChI Key: VPKXVMQRURBFJA-AQHLAHBHSA-N
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Description

25-Doxylcholesterol is a paramagnetic analogue of cholesterol, often used as a tool for studying molecular interactions of genuine cholesterol. It is a spin-labelled cholesterol derivative, which allows researchers to investigate the behavior and interactions of cholesterol in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-Doxylcholesterol involves the introduction of a doxyl group at the 25th position of the cholesterol molecule. The process typically starts with the preparation of the cholesterol backbone, followed by the selective introduction of the doxyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective modification of the cholesterol molecule .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 25-Doxylcholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterols, while reduction can produce different hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 25-Doxylcholesterol involves its interaction with cholesterol-binding proteins and enzymes. The doxyl group allows for the tracking and visualization of cholesterol within biological systems, providing insights into its distribution and interactions. The molecular targets include membrane proteins and enzymes involved in cholesterol metabolism .

Comparison with Similar Compounds

Uniqueness of 25-Doxylcholesterol: this compound is unique due to its paramagnetic properties, which allow for the use of electron spin resonance (ESR) spectroscopy to study cholesterol interactions. This makes it a valuable tool for researchers investigating the molecular dynamics of cholesterol in various systems .

Properties

InChI

InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXVMQRURBFJA-AQHLAHBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910969
Record name [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109024-15-9
Record name 25-Doxylcholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109024159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Doxylcholesterol
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25-Doxylcholesterol
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25-Doxylcholesterol
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25-Doxylcholesterol
Reactant of Route 5
25-Doxylcholesterol
Reactant of Route 6
25-Doxylcholesterol

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